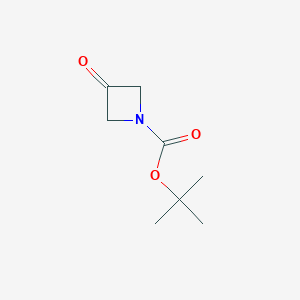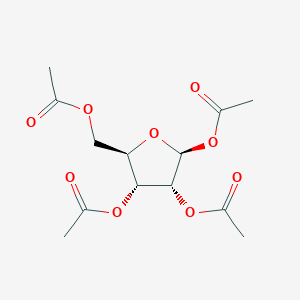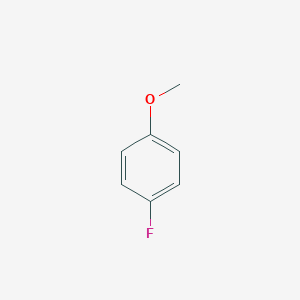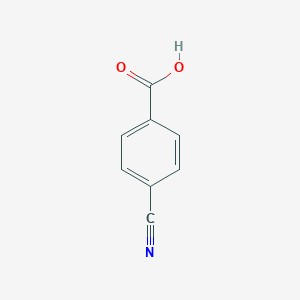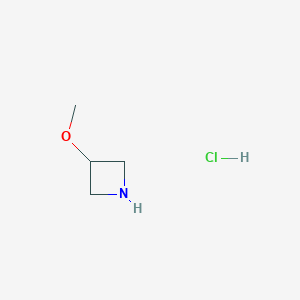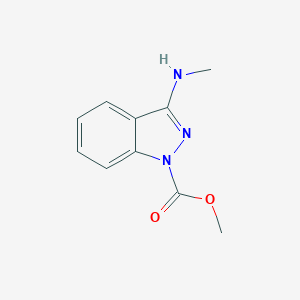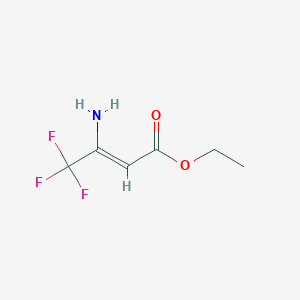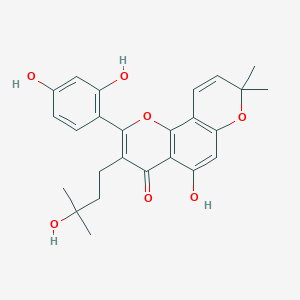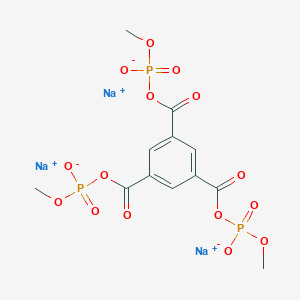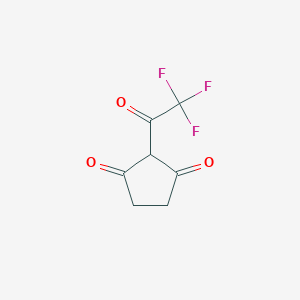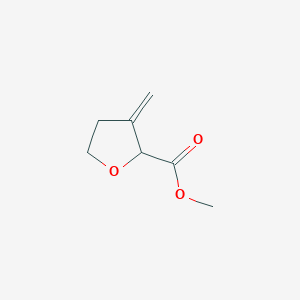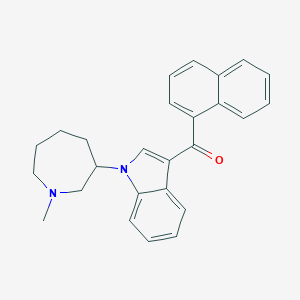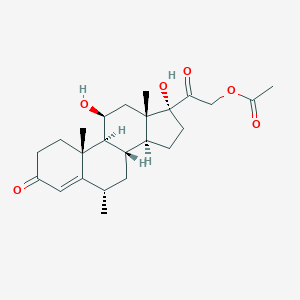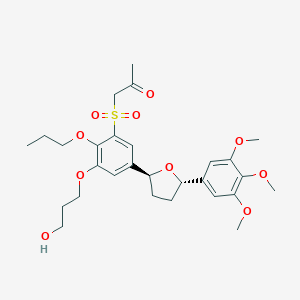![molecular formula C19H26N2O4S2 B119611 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane CAS No. 155622-16-5](/img/structure/B119611.png)
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane, also known as amantadine, is a synthetic tricyclic amine that has been used for the treatment of Parkinson's disease, influenza A, and other viral infections. Amantadine has also shown potential in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury.
Wirkmechanismus
The mechanism of action of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane is not fully understood, but it is believed to involve the inhibition of the N-methyl-D-aspartate (NMDA) receptor and the enhancement of dopamine release in the brain. Amantadine has also been shown to increase the activity of acetylcholine in the brain, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
Amantadine has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to increase the release of dopamine in the brain, which can improve motor function in patients with Parkinson's disease. Additionally, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane has been shown to reduce the severity of symptoms in individuals with influenza A by inhibiting viral replication. Amantadine has also been studied for its neuroprotective effects in traumatic brain injury and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
Amantadine has several advantages for lab experiments, including its availability, low cost, and well-established synthesis method. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for research on 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane. One area of interest is the potential use of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is interest in exploring the potential neuroprotective effects of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane in other types of brain injury, such as stroke. Finally, there is interest in developing new formulations of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane that can improve its bioavailability and reduce the risk of adverse effects.
Synthesemethoden
Amantadine can be synthesized through a multistep process involving the reaction of 1-adamantylamine with chloroacetyl chloride, followed by the reaction with 4-hydroxybenzaldehyde in the presence of sodium hydroxide. The resulting product is then sulfonated with sulfuric acid to yield 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane.
Wissenschaftliche Forschungsanwendungen
Amantadine has been extensively studied for its potential therapeutic effects on neurological disorders. It has been shown to improve motor function in patients with Parkinson's disease and reduce the severity of symptoms in individuals with influenza A. Additionally, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane has been studied for its potential neuroprotective effects in traumatic brain injury and multiple sclerosis.
Eigenschaften
CAS-Nummer |
155622-16-5 |
|---|---|
Produktname |
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane |
Molekularformel |
C19H26N2O4S2 |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane |
InChI |
InChI=1S/C19H26N2O4S2/c20-17(10-26-27(23,24)25)21-12-18-6-13-5-14(7-18)9-19(8-13,11-18)15-1-3-16(22)4-2-15/h1-4,13-14,22H,5-12H2,(H2,20,21)(H,23,24,25) |
InChI-Schlüssel |
QDQJLUNBCXGVCS-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)O)CN=C(CSS(=O)(=O)O)N |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)O)CN=C(CSS(=O)(=O)O)N |
Synonyme |
Thiosulfuric acid, S-(2-(((3-(4-hydroxyphenyl)tricyclo(3.3.1.1(sup 3,7 ))dec-1-yl)methyl)amino)-2-iminoethyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



